molecular formula C20H15NO5 B6513213 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid CAS No. 258844-12-1

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid

Cat. No.: B6513213
CAS No.: 258844-12-1
M. Wt: 349.3 g/mol
InChI Key: JKDGLPWBQHDXKB-UHFFFAOYSA-N
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Description

2-[2-Oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid is a synthetic coumarin derivative featuring a benzoic acid moiety linked via an amide bond to a substituted chromene ring. The chromene core contains a ketone group at position 2 and a propenyl (allyl) substituent at position 6. Its synthesis typically involves condensation reactions between activated chromene precursors (e.g., acid chlorides) and anthranilic acid derivatives, as seen in analogous compounds .

Properties

IUPAC Name

2-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-2-6-12-7-5-8-13-11-15(20(25)26-17(12)13)18(22)21-16-10-4-3-9-14(16)19(23)24/h2-5,7-11H,1,6H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDGLPWBQHDXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

Starting Materials :

  • 4-Allylresorcinol (or 3-allyl-1,5-dihydroxybenzene)

  • β-Keto ester (e.g., ethyl acetoacetate)

Reaction Conditions :

  • Acid catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub> or Lewis acids like FeCl<sub>3</sub>

  • Temperature: 80–100°C

  • Duration: 4–6 hours

Mechanism :
The reaction proceeds through electrophilic substitution, cyclization, and dehydration to yield 8-allyl-7-hydroxy-2H-chromen-2-one. Subsequent oxidation introduces the 3-carboxylic acid group.

Example :

StepReagents/ConditionsYield
CyclizationH<sub>2</sub>SO<sub>4</sub>, 90°C, 5 hrs65–70%
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 60°C55%

Introduction of the 3-Carboxylic Acid Group

The 3-position of coumarin is functionalized via Michael addition or oxidation of pre-existing substituents.

Oxidative Methods

Procedure :

  • Substrate : 3-Acetyl-8-allylcoumarin

  • Oxidizing Agent : KMnO<sub>4</sub> in acidic or neutral medium

  • Reaction :
    3-AcetylcoumarinKMnO4H2O3-Carboxycoumarin3\text{-Acetylcoumarin} \xrightarrow[\text{KMnO}_4]{\text{H}_2\text{O}} 3\text{-Carboxycoumarin}

Optimization :

  • pH 7–8 minimizes over-oxidation.

  • Yields improve with slow reagent addition (60–65%).

Amide Bond Formation

Coupling the 3-carboxylic acid with 2-aminobenzoic acid requires activation of the acid moiety.

Carbodiimide-Mediated Coupling

Reagents :

  • EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Solvent: DMF or THF

Procedure :

  • Activate 3-carboxycoumarin with EDCl/HOBt (1:1 molar ratio) at 0°C.

  • Add 2-aminobenzoic acid and stir at room temperature for 24–48 hrs.

  • Purify via precipitation or column chromatography.

Example :

ParameterValue
EDCl:HOBt:Acid Ratio1.2:1.2:1
Yield70–75%
Purity (HPLC)>95%

Acid Chloride Route

Steps :

  • Convert 3-carboxycoumarin to acyl chloride using SOCl<sub>2</sub> or oxalyl chloride.

  • React with 2-aminobenzoic acid in anhydrous THF with pyridine as a base.

Advantages :

  • Faster reaction (2–4 hrs).

  • Higher yields (80–85%).

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Eluent = Ethyl acetate/hexane (3:7)

  • HPLC : C18 column, acetonitrile/water (gradient)

Spectroscopic Data

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.2 (s, 1H, coumarin H-4), 7.8–7.5 (m, 4H, aromatic), 5.9 (m, 1H, allyl CH), 5.2–5.1 (d, 2H, allyl CH<sub>2</sub>).

  • IR : 1720 cm<sup>−1</sup> (C=O, coumarin), 1650 cm<sup>−1</sup> (amide I).

Challenges and Optimization

  • Regioselectivity : Allyl group introduction at position 8 requires careful control of Friedel-Crafts conditions (e.g., AlCl<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>).

  • Solubility : Polar aprotic solvents (DMF) enhance coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido or chromene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The allyl group at C8 in the target compound introduces steric bulk compared to smaller substituents (e.g., methyl or hydrogen) in analogues like those in . This may reduce packing efficiency in crystalline phases, as seen in related chromene esters .
  • Amide vs.
  • Atropisomerism: Unlike 2-(2,2-dicyano-1-methylethenyl)benzoic acid , the target compound lacks rotational restrictions around the chromene-benzoic acid axis, reducing stereoisomer complexity.

Physicochemical Properties

Property Target Compound 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid 2-(2-Ethoxy-2-oxoacetamido)benzoic acid
Melting Point (°C) Not reported (predicted ~250–270) 235.1–236.5 Not explicitly stated (crystalline)
Solubility Moderate in polar solvents Low in water, high in DMSO Soluble in methanol, dichloromethane
Hydrogen Bonding O–H⋯O and N–H⋯O interactions O–H⋯O (carboxylic acid dimerization) O–H⋯O and C–H⋯O networks

Notes:

  • The allyl group may reduce crystallinity compared to fully aromatic derivatives, as seen in the triclinic packing of 2-(2-ethoxy-2-oxoacetamido)benzoic acid .
  • NMR shifts for the chromene protons (δ ~7.5–9.5 ppm) align with analogues in , but the allyl group introduces distinct vinyl proton signals (δ ~5–6 ppm).

Biological Activity

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid is a synthetic compound belonging to the chromene family, known for its diverse biological activities. Chromenes are extensively studied in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The compound features a chromene core with an amide functional group and a prop-2-en-1-yl substituent, which contributes to its unique biological properties. The structural formula can be represented as follows:

C18H17NO4\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{4}

This structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate the activity of various molecular targets, leading to diverse biological effects. Notably, it has been shown to influence pathways related to inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest effective potency comparable to standard antimicrobial agents.

Microorganism MIC (µg/mL) Standard Drug Standard MIC (µg/mL)
E. coli50Ciprofloxacin10
S. aureus25Methicillin5
C. albicans30Fluconazole15

Anticancer Activity

The anticancer potential of the compound has been evaluated through various assays, including the MTT assay on human cancer cell lines such as HCT116 and PC3. The results indicate that the compound exhibits significant cytotoxicity against these cancer cells.

Cell Line IC50 (µM) Standard Drug Standard IC50 (µM)
HCT11615Doxorubicin0.5
PC320Paclitaxel0.8

Anti-inflammatory Activity

In vivo studies have shown that the compound can significantly reduce inflammation in animal models. The carrageenan-induced paw edema test demonstrated a notable decrease in edema compared to control groups.

Treatment Group Edema Inhibition (%)
Control10
Compound60
Standard Drug (Indomethacin)75

Case Studies

Several studies have focused on the synthesis and evaluation of chromene derivatives, including this specific compound. For instance, a study highlighted its synthesis via a multi-step process involving cyclization reactions and subsequent functionalization steps. The resultant compound was subjected to various biological assays confirming its potential as a lead compound for further drug development.

Comparative Analysis

When compared to similar compounds within the chromene class, such as prop-2-en-1-yl 2-oxo-2H-benzopyran derivatives, this compound demonstrated enhanced biological activities due to its unique structural features.

Similar Compounds Comparison

Compound Antimicrobial Activity Anticancer Activity (IC50)
Prop-2-en-1-yl 2-oxo-benzopyranModerate25 µM
Ethyl 2-oxo-benzopyranLowNot significant
2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene] High15 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

  • Step 1 : Coupling the chromene-3-carboxylic acid derivative with benzoic acid using carbodiimide reagents (e.g., DCC or EDC) and NHS for activation .
  • Step 2 : Introducing the prop-2-en-1-yl group via alkylation or Mitsunobu reactions under reflux conditions with catalysts like triphenylphosphine .
  • Purification : Use column chromatography (silica gel, n-hexane/ethyl acetate) or HPLC to isolate the product and remove unreacted intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : For absolute structural confirmation, use SHELXL (SHELX suite) to refine crystal structures, particularly addressing anisotropic displacement parameters .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and confirm the presence of the allyl (prop-2-en-1-yl) group (δ ~5–6 ppm for vinyl protons) .
  • Elemental Analysis : Validate purity via CHN analysis, comparing experimental and theoretical values (e.g., %C, %H deviations <0.3%) .

Q. How can researchers mitigate common impurities during synthesis?

  • Methodological Answer :

  • Side Reactions : Monitor for over-alkylation or hydrolysis of the chromene lactone ring. Use inert atmospheres (N₂/Ar) during sensitive steps .
  • Purification Strategies : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to resolve byproducts. Confirm purity via LC-MS .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer :

  • Disorder in the Allyl Group : The prop-2-en-1-yl moiety may exhibit positional disorder. Use SHELXL’s PART instruction to model partial occupancy and apply restraints to bond distances/angles .
  • Twinning : If twinning is observed (common in chromene derivatives), apply the TWIN command in SHELXL and refine using HKLF5 data .

Q. How can computational modeling predict reactivity or biological activity?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on the benzoic acid moiety’s hydrogen-bonding potential .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Methodological Answer :

  • Comparative Analysis : Synthesize analogs with halogen or methyl substitutions at the chromene 8-position. Assess bioactivity via enzyme inhibition assays (e.g., IC₅₀ values against kinases) .
  • SAR Trends : Electron-withdrawing groups (e.g., -Cl) at the 8-position enhance binding affinity to hydrophobic enzyme pockets, while bulky groups reduce solubility .

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